molecular formula C7H16N2 B131597 (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine CAS No. 22795-99-9

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No. B131597
CAS RN: 22795-99-9
M. Wt: 128.22 g/mol
InChI Key: UNRBEYYLYRXYCG-ZETCQYMHSA-N
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Description

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral compound that plays a significant role in various chemical syntheses. It serves as an intermediate in the production of pharmaceuticals and as a ligand in catalytic reactions. The compound's chirality is crucial for its application in enantioselective syntheses, which are essential for creating compounds with the desired biological activity.

Synthesis Analysis

The synthesis of related chiral pyrrolidine derivatives has been demonstrated in several studies. For instance, a cis-2-aminomethyl-5-phenylpyrrolidine was synthesized from methyl Boc-L-pyroglutamate and used as a chiral ligand for Cu(II)-catalyzed Henry reactions, achieving excellent yields and enantiocontrol[“]. Another study reported the asymmetric synthesis of a pyrrolidine derivative from trans-4-hydroxy-L-proline, utilizing a tethered aminohydroxylation as the key step to introduce amino alcohol functionality with high regio- and stereoselectivity[“]. Additionally, a practical stereoselective synthesis of a pyrrolidine intermediate for quinolone antibacterial agents was developed, combining diastereo- and enantioselective reactions starting from ethyl crotonate and L-alanine[“].

Molecular Structure Analysis

The molecular structure of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is characterized by its chiral center, which imparts the molecule's optical activity. This chirality is essential for the molecule's application in asymmetric synthesis, as it can influence the stereochemistry of the resulting products. The precise three-dimensional arrangement of the molecule's substituents is what allows it to act as an effective chiral ligand or intermediate in the synthesis of enantiomerically pure compounds.

Chemical Reactions Analysis

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine can participate in various chemical reactions due to its functional groups. As demonstrated in the literature, pyrrolidine derivatives can be used as ligands in copper(II)-catalyzed Henry reactions, where they facilitate the formation of carbon-nitrogen bonds with high enantioselectivity[“]. The presence of both amine and pyrrolidine moieties allows for a wide range of chemical transformations, making these compounds versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, such as its optical rotation, can be accurately determined using polarimetry. A study developed a polarimetry method to determine the contents of this compound, establishing a linear regression equation and demonstrating high accuracy, simplicity, and stability for quality control purposes[“]. The compound's solubility, boiling point, melting point, and other physicochemical properties would be critical for its handling and application in various chemical processes.

Scientific research applications

Analytical Method DevelopmentA significant application of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine involves the development of analytical methods. For instance, an efficient high-performance liquid chromatography (HPLC) method with pre-column derivatization has been developed for determining the enantiomeric purity of this compound. The method utilizes 4-nitrobenzoic acid for pre-column derivatization and achieves separation on a chiral stationary phase. This approach has been proven to be accurate, stable, rapid, sensitive, and suitable for bulk samples analysis (Dao‐Cai Wang et al., 2015).

Polarimetry for Quality ControlPolarimetry is another method used for determining the content of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. A specific study demonstrates the use of polarimetry at a certain temperature and wavelength, revealing a high average recovery and low relative standard deviation, indicating the method's accuracy, simplicity, and reliability for quality control (Ouyang Xiao, 2008).

Chemical SynthesisThe compound is used as a key material in chemical synthesis. For example, it's used in the synthesis of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, demonstrating the compound's relevance in creating pharmacologically active derivatives (N. Hakobyan et al., 2020). Furthermore, its role in the synthesis of (S)-1-Ethyl-2-Aminomethylpyrrolidine via a method involving L-proline indicates its importance in industrial production due to the method's simplicity, safety, and cost-effectiveness (Zhang Ming-jie, 2012).

properties

IUPAC Name

[(2S)-1-ethylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRBEYYLYRXYCG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349185
Record name 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

CAS RN

22795-99-9
Record name (2S)-1-Ethyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22795-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200 ml. glass beaker having inserted therein a porous unglazed cylinder (40 mm. diameter × 140 mm. length) was used as the electrolytic apparatus and a copper plate (40 × 180 mm2) as the cathode and a palladium plate (30 × 40 mm2) as the anode were used. In the anode chamber (the porous unglazed cylinder) was added 50 ml. of a saturated aqueous sodium carbonate solution and in the cathode chamber (the glass beaker) were added 70 ml. of a 2 N aqueous sodium carbonate solution and 30 ml. of methanol. Then, after carrying out pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution, 1.56 g. of the powder of 1-ethyl-2-nitromethylenepyrrolidine was added to the cathode chamber and current of 1 ampere was electrified for 2.5 hours with stirring at 20°-23° C. while passing carbon dioxide through the catholyte solution to carry out the electrolysis. Then, by treating the product as in Example 1, 1.22 g. of oily 2-aminomethyl-1-ethylpyrrolidine was obtained with a yield of 95%.
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Synthesis routes and methods II

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
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Synthesis routes and methods III

Procedure details

(-)2-Aminomethyl-1-ethylpyrrolidine was similarly prepared using D(-) tartaric acid as resolving agent. b15 ~62° (9.4 g) (α)58925 =-151° (50% chloroform).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
MD Jones, FAA Paz, JE Davies, BFG Johnson… - 2003 - researchgate.net
The structure of the [C15H28N2Rh]+ complex cation in the title compound, with the atom labelling and displacement ellipsoids drawn at the 30% probability level; H atoms are shown as …
Number of citations: 0 www.researchgate.net
MD Jones, FA Almeida Paz, JE Davies… - … Section E: Structure …, 2003 - scripts.iucr.org
The crystal structure of the title compound, [Pd(C7H16N2)2]Cl2·3CH3OH, has been determined at 180 (2) K in the non-centrosymmetric space group P212121. The structure contains …
Number of citations: 5 scripts.iucr.org
MD Jones, FA Almeida Paz, JE Davies… - … Section E: Structure …, 2003 - scripts.iucr.org
The structure of a new polymorph of the title compound, [Rh(C8H12)(C7H16N2)]CF3SO3, the first form of which we recently reported [Rouzaud et al. (2003). Helv. Chim. Acta, 86, 1753–…
Number of citations: 2 scripts.iucr.org
MD Jones, R Raja, J Meurig Thomas, BFG Johnson - Topics in catalysis, 2003 - Springer
We analyze the merits of an approach to the design of enantioselective catalysts that relies on constraining an anchored organometallic complex at the inner walls of mesoporous silica. …
Number of citations: 41 link.springer.com
E Ehrin, L Gawell, T Högberg… - Journal of Labelled …, 1987 - Wiley Online Library
Radioactive labelled raclopride and its (R)‐isomer were prepared by O‐alkylation of the corresponding phenols with labelled methyl iodide. The syntheses of the two phenolic …
M Bobeldijk, P van Doremalen, JJ van Hoof… - Journal of Labelled …, 1990 - osti.gov
(S)-2-Hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide ((S)-BZM), the precursor of (S)-2-hydroxy-3-{sup 123}I-iodo-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl )…
Number of citations: 0 www.osti.gov
M Bobeldijk, N Verhoeff, J Vekemans… - Journal of Labelled …, 1990 - Wiley Online Library
(S)‐2‐Hydroxy‐6‐methoxy‐N‐[(1‐ethyl‐2‐pyrrolidinyl)methyl]benzamide ((S)‐BZM; (S)‐5a), the precursor of (S)‐2‐hydroxy‐3‐ 123 I‐iodo‐6‐methoxy‐N‐[(1‐ethyl‐2‐pyrrolidinyl)methyl]…
MD Jones, FAA Paz, JE Davies, R Raja… - Inorganica chimica …, 2004 - Elsevier
The complex cations [Ru(C 7 H 16 N 2 )(C 10 H 14 )Cl] + , [Ru(C 7 H 16 N 2 )(C 6 H 6 )Cl] + , [Ru(C 9 H 18 N 2 )(C 6 H 6 )Cl] + , [Ru(C 9 H 18 N 2 )(C 10 H 14 )Cl] + and [Ru(C 14 H 16 N …
Number of citations: 9 www.sciencedirect.com
M Bobeldijk - pure.tue.nl
(S)-2—Hydroxy—6~ methoxy—N-[(1-ethyl—2—pyrrolidinyl) methyl] benzamide ((S)—BZM;(S)-§ a), the precursor of (S)-2-hydroxy—3J “I—iodo—6-methoxy-N—[(1-ethyl-2-pyrrolidinyl) …
Number of citations: 0 pure.tue.nl
Z An, L Chen, Y Jiang, J He - Catalysts, 2019 - mdpi.com
Heterogeneous synergistic catalysis by SBA-15 immobilized chiral amines catalysts has promoted efficient aza-Michael–Henry tandem reaction for the synthesis of chiral 3-Nitro-1,2-…
Number of citations: 2 www.mdpi.com

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